

Application Notes and Protocols for Gene Expression Analysis Using SEQUIN

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Compound of Interest

Compound Name: *Sesquin*

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For researchers, scientists, and drug development professionals, understanding and accurately quantifying gene expression is paramount. This document provides detailed application notes and protocols for two key resources in gene expression analysis: the SEQUIN R/Shiny web application for RNA-sequencing data analysis and the use of sequin synthetic spike-in controls for robust experimental validation.

Application Note: SEQUIN - A User-Friendly Platform for RNA-Seq Data Analysis

Introduction

SEQUIN is a web-based application built on R/Shiny that provides a fast, intuitive, and reproducible platform for the analysis of RNA-sequencing (RNA-seq) data.^{[1][2][3]} Developed to be accessible for researchers without extensive bioinformatics expertise, SEQUIN enables comprehensive analysis of both bulk and single-cell RNA-seq datasets.^[4] The platform integrates several key analysis functions, from initial quality control to the generation of publication-ready figures and tables.^{[2][4]}

Key Features and Applications

- **No-Code Analysis:** SEQUIN offers a graphical user interface that eliminates the need for programming skills, democratizing the process of RNA-seq data analysis.^[4]

- **Comprehensive Workflow:** The application supports a complete analysis pipeline, including data uploading, quality control, normalization, differential gene expression analysis, gene set enrichment analysis, and advanced data visualization.[\[1\]](#)[\[3\]](#)
- **Interactive Visualizations:** Users can generate a variety of interactive plots for data exploration, such as UMAP, t-SNE, PCA plots, volcano plots, and heatmaps.[\[3\]](#)
- **Specialized Modules:** A notable feature is the iPSC Profiler, a tool designed to measure pluripotency and differentiation in stem cell studies by scoring gene modules.[\[1\]](#)[\[5\]](#)
- **Broad Applicability:** SEQUIN can be used for a wide range of research applications, including biomarker discovery, understanding disease mechanisms, and evaluating drug responses through transcriptome analysis.

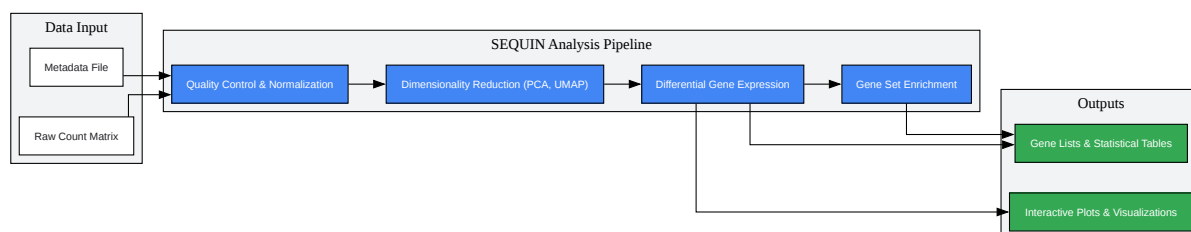
Data Presentation

The primary output of a differential gene expression analysis in SEQUIN is a table of genes with their associated statistics. This table allows researchers to identify genes that are significantly up- or down-regulated between different experimental conditions.

Gene ID	Log2 Fold Change	p-value	Adjusted p-value (FDR)
GENE_A	2.58	0.0001	0.005
GENE_B	-1.76	0.0005	0.012
GENE_C	1.20	0.0450	0.150
GENE_D	-3.10	0.00001	0.0008

This table represents a typical output from a differential gene expression analysis, where genes are ranked by their fold change and statistical significance.

Workflow Diagram



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SEQUIN data analysis workflow.

Protocol: Using Sequin Spike-In Controls for Accurate Gene Expression Quantification

Introduction

"Sequins" are synthetic DNA or RNA molecules of known sequence and concentration that are added to an experimental sample before library preparation.^[6] They serve as internal standards to monitor technical variation throughout the entire RNA-seq workflow, from reverse transcription to sequencing and data analysis.^{[6][7]} By using sequins, researchers can obtain a more accurate and absolute quantification of gene expression levels, as they provide a baseline for identifying and correcting for experimental biases.^[8]

Principle

The core principle of using sequin spike-in controls is that any experimental variation that affects the native transcripts in a sample will also affect the sequin transcripts in the same way. Since the initial concentration of the sequins is known, the final sequencing read counts for the

sequins can be used to create a standard curve. This curve allows for the conversion of read counts of endogenous genes into absolute molecular counts.

Experimental Protocol

- Experimental Design:
 - Determine the appropriate sequin mixture and concentration for your experiment. Sequin standards are available in various formulations to match different experimental designs and sample types.
 - The amount of sequin spike-in to add should be proportional to the expected amount of total RNA in your samples.
- Sample Preparation:
 - Isolate total RNA from your control and experimental samples using a standardized method.
 - Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
- Spike-in Addition:
 - Dilute the sequin RNA stock to the desired concentration according to the manufacturer's instructions.
 - Add the diluted sequin RNA spike-in mixture to each of your total RNA samples. Ensure the same amount of spike-in is added to each sample.
- Library Preparation and Sequencing:
 - Proceed with your standard RNA-seq library preparation protocol (e.g., poly-A selection or ribosomal RNA depletion, fragmentation, reverse transcription, adapter ligation, and amplification).
 - Sequence the prepared libraries on a next-generation sequencing platform.

Data Analysis Protocol

- Data Preprocessing:
 - Perform quality control on the raw sequencing reads using tools like FastQC.
 - Trim adapter sequences and low-quality bases.
- Alignment:
 - Align the trimmed reads to a combined reference genome that includes the host organism's genome and the sequences of the sequin spike-in controls.
- Quantification:
 - Count the number of reads mapping to each gene in the host genome and to each sequin transcript.
- Normalization and Absolute Quantification:
 - Use the known concentrations and the read counts of the sequin controls to generate a standard curve.
 - Apply the standard curve to the read counts of the endogenous genes to estimate their absolute abundance.

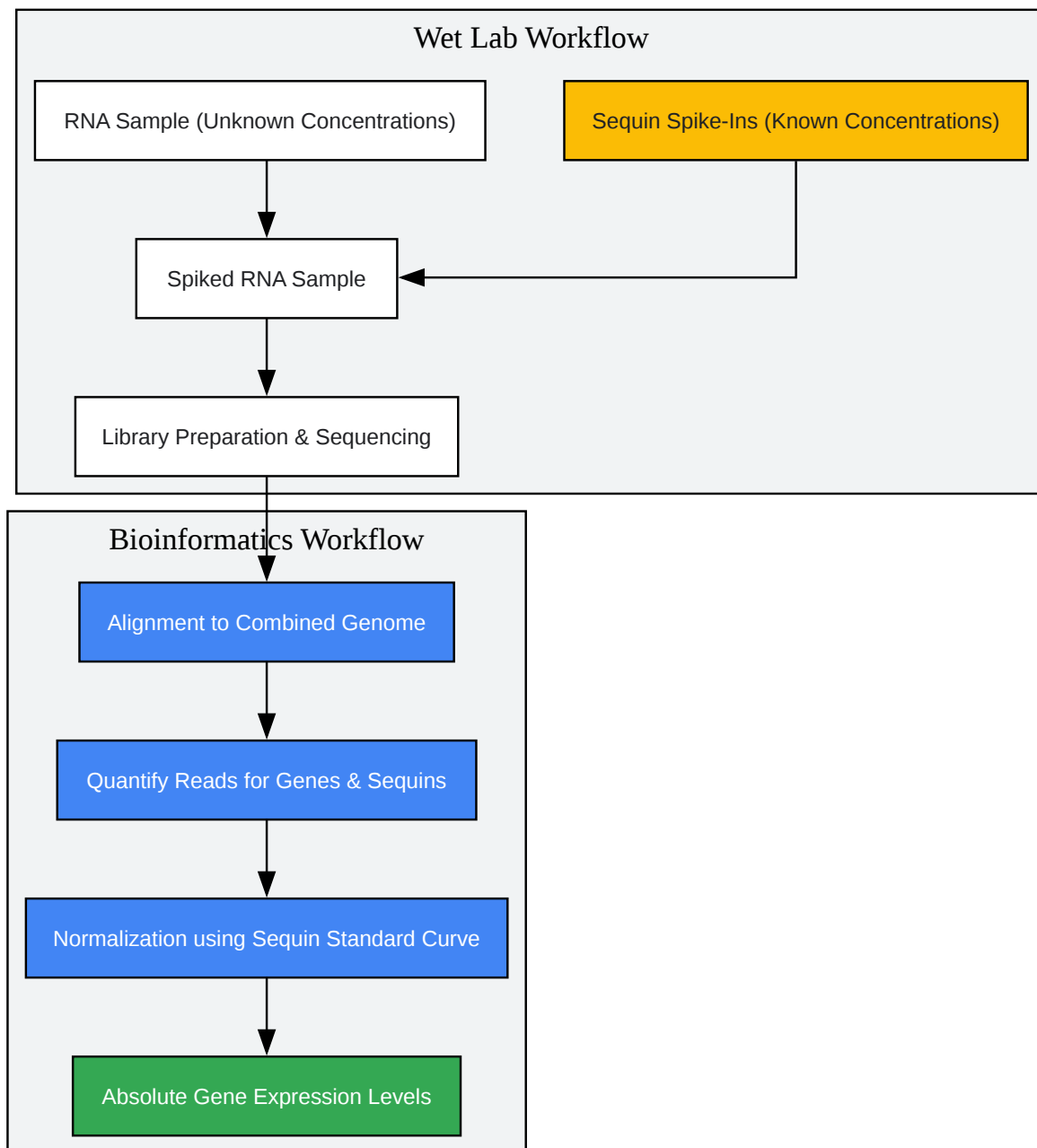
Data Presentation

The use of sequin controls allows for the comparison of performance across different samples or experiments.

Sample ID	Total Reads	Mapped Reads (%)	Sequin Reads (%)	Correlation (Sequin Counts vs. Known Concentration)
Control_1	50.2 M	92.5	1.5	0.992
Control_2	48.9 M	91.8	1.6	0.995
Treated_1	51.5 M	93.1	1.4	0.991
Treated_2	49.8 M	92.3	1.5	0.993

This table provides an example of quality control metrics derived from an RNA-seq experiment using sequin spike-in controls.

Diagram of Sequin Spike-In Principle



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Principle of sequin spike-in controls.

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